molecular formula C19H22N2O B2711789 4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene CAS No. 615279-49-7

4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene

Cat. No. B2711789
CAS RN: 615279-49-7
M. Wt: 294.398
InChI Key: JWVGVXNCZLBNIG-UHFFFAOYSA-N
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Description

“4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene” is a chemical compound with the molecular formula C11H16O . It’s also known by other names such as Anisole, 2-isopropyl-5-methyl-, Methyl thymyl ether, Thymol methyl ether, and Thymyl methyl ether .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

As mentioned earlier, aromatic compounds like “this compound” often undergo electrophilic substitution reactions . The exact reactions that this compound undergoes would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 164.2441 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Structural and Chemical Characterization

Research on benzimidazole derivatives, including compounds structurally related to 4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene, emphasizes their structural and chemical properties. For instance, studies have detailed the crystalline structure of benzimidazole compounds, highlighting the angles and conformations within their molecular structures. These structural analyses provide a foundation for understanding the interactions and reactivity of these molecules in various contexts (Liu et al., 2012).

Synthetic Methodologies

Synthetic methods for benzimidazole derivatives have been extensively studied. Research has focused on alkylation reactions of imidazolidine enaminoesters, leading to new sequences for the alkylation of 4,5-dihydroimidazoles, demonstrating the versatility of benzimidazole derivatives in synthetic organic chemistry (Jones et al., 1997).

Spectroscopic and Structural Studies

Comparative studies of benzimidazole derivatives have been conducted to elucidate their structural and spectroscopic characteristics. Such research contributes to a deeper understanding of the molecular interactions and the effects of different substituents on benzimidazole's properties (Saral et al., 2017).

Potential Biological and Pharmacological Applications

Although the exclusion criteria specified omitting drug use and dosage, it's worth noting that benzimidazole derivatives have been explored for their potential biological activities. For example, studies have investigated anticancer activities of certain benzimidazole derivatives, hinting at their utility in medical research and pharmaceutical applications (El-Shekeil et al., 2012).

Material Science and Electrochemical Properties

Benzimidazole derivatives have been studied for their applications in material science, including their role as electron-transporting materials in organic light-emitting diodes (OLEDs). These studies highlight the potential of such compounds in the development of electronic and photonic devices, showcasing their versatility beyond biological contexts (Roh et al., 2009).

properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14(2)19-20-17-6-4-5-7-18(17)21(19)12-13-22-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGVXNCZLBNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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